molecular formula C20H25NO3 B422747 ETHYL 1-ISOBUTYL-5-METHYL-3-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE

ETHYL 1-ISOBUTYL-5-METHYL-3-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE

Cat. No.: B422747
M. Wt: 327.4g/mol
InChI Key: HIHLZVWLSNKGHF-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-isobutyl-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a pyrrole ring with various substituents, makes it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-ISOBUTYL-5-METHYL-3-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with a pyrrole derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization and esterification steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are also crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isobutyl-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring and pyrrole moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-isobutyl-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 1-ISOBUTYL-5-METHYL-3-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-isobutyl-2-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Ethyl 1-isobutyl-2-methyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Ethyl 1-isobutyl-2-methyl-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

Ethyl 1-isobutyl-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate stands out due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-methylbenzylidene group, in particular, may impart unique properties compared to other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4g/mol

IUPAC Name

ethyl (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-1-(2-methylpropyl)-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C20H25NO3/c1-6-24-20(23)18-15(5)21(12-13(2)3)19(22)17(18)11-16-9-7-14(4)8-10-16/h7-11,13H,6,12H2,1-5H3/b17-11-

InChI Key

HIHLZVWLSNKGHF-BOPFTXTBSA-N

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)C)CC(C)C)C

SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)C)CC(C)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)C)CC(C)C)C

Origin of Product

United States

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